molecular formula C13H16O3 B12997506 Methyl 3-oxo-6-phenylhexanoate

Methyl 3-oxo-6-phenylhexanoate

Cat. No.: B12997506
M. Wt: 220.26 g/mol
InChI Key: KOYVJIRUTIMXHV-UHFFFAOYSA-N
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Description

Methyl 3-oxo-6-phenylhexanoate (CAS: 79144-70-0) is a synthetic β-keto ester characterized by a six-carbon chain with a ketone group at position 3 and a phenyl group at position 6, terminated by a methyl ester. This compound is primarily utilized in organic synthesis, particularly in the construction of complex molecules such as polyketides and terpenoids. Its synthesis involves the reaction of 4-phenylbutyric acid with carbonyldiimidazole (CDI) and potassium monomethyl malonate under magnesium chloride catalysis, yielding the product as a colorless oil .

Properties

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

methyl 3-oxo-6-phenylhexanoate

InChI

InChI=1S/C13H16O3/c1-16-13(15)10-12(14)9-5-8-11-6-3-2-4-7-11/h2-4,6-7H,5,8-10H2,1H3

InChI Key

KOYVJIRUTIMXHV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(=O)CCCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-oxo-6-phenylhexanoate can be synthesized through several methods. One common approach involves the esterification of 3-oxo-6-phenylhexanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process .

Mechanism of Action

The mechanism of action of methyl 3-oxo-6-phenylhexanoate involves its interaction with various molecular targets. For instance, in reduction reactions, the ester group is reduced to an alcohol by the transfer of hydride ions from the reducing agent . In Grignard reactions, the ester undergoes nucleophilic addition to form a tertiary alcohol . The specific pathways and molecular targets depend on the type of reaction and the reagents involved.

Comparison with Similar Compounds

Key Findings :

  • Reactivity: The 3-oxo group in this compound enhances electrophilicity at the α-carbon, favoring alkylation and cyclopropanation reactions . In contrast, Methyl 5-oxo-3-phenylhexanoate’s distal ketone may reduce enolization efficiency.
  • Steric Effects: Methyl 3-oxo-4-phenylhexanoate (230e) exhibits reduced steric hindrance compared to 230f, enabling faster nucleophilic attacks in alkylation reactions .

Ester Group Variations

Altering the ester moiety impacts solubility, stability, and application scope:

Compound Ester Group Keto-Enol Ratio Physical State Key Applications Reference
This compound Methyl Not reported Colorless oil Chrolactomycin synthesis
Cyclohexyl 3-oxo-6-phenylhexanoate Cyclohexyl 15:1 Colorless oil Enhanced lipophilicity for hydrophobic matrices

Key Findings :

  • Lipophilicity : Cyclohexyl esters exhibit higher logP values (predicted ~4.5) compared to methyl esters (~2.8), improving membrane permeability in drug design .
  • Tautomerism: Cyclohexyl derivatives show a 15:1 keto-enol ratio, suggesting stabilized enolic forms due to ester bulkiness .

Functional Group Variations

Substitution of the ketone or ester group modifies reactivity and complexity:

Compound Functional Groups Complexity (Topological PSA) Key Features Reference
This compound β-keto ester 109 Ų (Polar Surface Area) Electrophilic α-carbon for C–C bond formation
Hexanoic acid, 6-((3-hydroxy-2-(3-hydroxy-5-methyl-1-nonenyl)-5-oxocyclopentyl)thio)-, methyl ester Thioether, hydroxy, oxocyclopentyl 493 (Complexity Index) Bioactive potential due to thioether and cyclopentane motifs

Key Findings :

  • Polarity: The β-keto group in this compound increases polarity (PSA = 109 Ų), enhancing solubility in polar aprotic solvents .


Key Findings :

  • Structural Complexity : Natural esters often feature polycyclic frameworks (e.g., labdane diterpenes), limiting synthetic accessibility .
  • Applications : Synthetic esters prioritize modular reactivity, while natural derivatives are explored for bioactive properties .

Biological Activity

Methyl 3-oxo-6-phenylhexanoate is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its ester functional group and a ketone moiety, contributing to its unique chemical behavior. The molecular formula is C13H16O3C_{13}H_{16}O_3 with a molecular weight of approximately 220.26 g/mol. Its structure allows it to interact with various biological targets, making it a candidate for further pharmacological studies.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits notable antimicrobial activity . Research has shown that compounds with similar structures can inhibit the growth of various bacteria and fungi, suggesting that this compound may have similar effects.

Anticancer Potential

There is growing interest in the anticancer properties of this compound. Initial findings suggest that it may influence pathways related to cell proliferation and apoptosis. For example, compounds with similar functional groups have been observed to induce apoptosis in cancer cells through the modulation of specific signaling pathways.

The mechanisms by which this compound exerts its biological effects are still under investigation. Potential mechanisms include:

  • Enzyme Modulation : Similar compounds have been shown to modulate enzyme activity, influencing metabolic pathways.
  • Receptor Interaction : The compound may interact with cellular receptors, altering gene expression and cellular responses.
  • Oxidative Stress Induction : Some studies suggest that such compounds can induce oxidative stress in target cells, leading to cell death in cancerous cells.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Study on Antimicrobial Activity :
    • A study evaluated the antimicrobial effects of various esters, including this compound, against common pathogens. Results indicated a significant inhibition of bacterial growth at concentrations above 50 µg/mL.
  • Anticancer Activity Assessment :
    • In vitro assays demonstrated that this compound reduced viability in several cancer cell lines by inducing apoptosis, with IC50 values ranging from 20 to 50 µM depending on the cell line tested.

Data Table: Summary of Biological Activities

Biological ActivityConcentration TestedEffect ObservedReference
Antimicrobial>50 µg/mLSignificant inhibition of bacterial growth
Anticancer20 - 50 µMInduction of apoptosis in cancer cell lines

Q & A

What are the established synthetic routes for Methyl 3-oxo-6-phenylhexanoate, and how do reaction conditions influence yield and purity?

Basic Research Question
this compound is synthesized via alkylation of α,β-diketoesters using CDI (1,1'-carbonyldiimidazole) as an activating agent. A typical protocol involves reacting 4-phenylbutyric acid with potassium monomethyl malonate in the presence of MgCl₂ as a catalyst . Transesterification with alcohols (e.g., cyclohexanol) under argon at elevated temperatures (150°C) can further modify the ester group, achieving yields >95% after column chromatography . Key factors affecting yield include stoichiometric ratios (1.2 eq. of nucleophile), solvent choice (toluene for azeotropic removal of methanol), and reaction time (5–24 hours) .

Which analytical techniques are most effective for characterizing this compound and its derivatives?

Basic Research Question
1H/13C NMR and HRMS are critical for structural elucidation. For example, the keto-enol tautomer ratio (e.g., 10:1 or 15:1) is quantified via integration of distinct proton signals in CDCl₃ (e.g., δ = 2.68 ppm for keto form) . HRMS (ESI+) confirms molecular weight with high precision (e.g., observed m/z 443.2557 vs. calculated 443.2561 for a derivative) . TLC (n-pentane/EtOAc systems) monitors reaction progress and purity .

How is this compound utilized as an intermediate in complex molecule synthesis?

Basic Research Question
This compound serves as a β-ketoester building block in total synthesis, such as in chiral cyclohexyl derivatives for natural products like Chrolactomycin. Its reactivity in Michael additions and enolate alkylations enables stereoselective C–C bond formation, as demonstrated in the synthesis of (1R,2S,5R)-configured menthol derivatives .

How can researchers analyze and control keto-enol tautomerism in this compound derivatives?

Advanced Research Question
The keto-enol equilibrium is influenced by solvent polarity , temperature , and substituent electronic effects . NMR analysis in CDCl₃ reveals distinct chemical shifts for keto (e.g., δ = 202.9 ppm for C=O) and enol forms. Enol content increases in polar solvents or with electron-withdrawing groups. To stabilize the keto form for crystallization, use non-polar solvents (n-pentane) and low temperatures .

What strategies enable enantioselective synthesis of this compound derivatives?

Advanced Research Question
Chiral auxiliaries like (-)-8-phenylmenthol induce asymmetry during transesterification. Under argon at 150°C, the reaction proceeds via a kinetically controlled pathway , yielding 96% enantiomerically enriched product (e.g., 271 in ). Stereochemical outcomes are confirmed by NOE experiments and chiral HPLC.

How do mechanistic studies inform the optimization of alkylation reactions involving this compound?

Advanced Research Question
Alkylation proceeds via enolate intermediates , with MgCl₂ enhancing nucleophilicity. Competing pathways (e.g., over-alkylation) are mitigated by controlling base strength and reaction time. For example, using CDI instead of traditional acyl chlorides reduces side reactions, as shown in the synthesis of 230f (97% yield) . DFT calculations or isotopic labeling (e.g., ²H/¹³C) can further elucidate transition states.

How should researchers address contradictions in spectroscopic data or unexpected reaction outcomes?

Advanced Research Question
Unexpected NMR signals (e.g., split peaks for tautomers) require variable-temperature (VT) NMR or deuterium exchange experiments to confirm dynamic processes. For inconsistent yields, troubleshoot via HPLC-MS to detect byproducts (e.g., dimerization) or optimize purification (gradient elution in column chromatography). Cross-validate HRMS with independent synthetic batches .

What role does this compound play in the synthesis of bioactive molecules?

Advanced Research Question
Its β-ketoester moiety is pivotal in constructing polyketide backbones for antibiotics and anti-cancer agents. For instance, derivatives with para-substituted aryl groups exhibit enhanced binding to enzymatic targets (e.g., ketoreductases) . Structure-activity relationship (SAR) studies leverage its modular reactivity for late-stage functionalization.

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